molecular formula C9H3Cl3O2S B1334358 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid CAS No. 34576-90-4

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

Cat. No.: B1334358
CAS No.: 34576-90-4
M. Wt: 281.5 g/mol
InChI Key: WUTBSOJTMUNLCC-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is a polyhalogenated benzothiophene derivative characterized by a benzothiophene core substituted with three chlorine atoms at positions 3, 4, and 6, and a carboxylic acid group at position 2.

Properties

IUPAC Name

3,4,6-trichloro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl3O2S/c10-3-1-4(11)6-5(2-3)15-8(7(6)12)9(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTBSOJTMUNLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=C2Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396644
Record name 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34576-90-4
Record name 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid typically involves the chlorination of benzothiophene derivatives followed by carboxylation. One common method includes the reaction of benzothiophene with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the desired positions. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Products may include chlorinated benzothiophene derivatives with additional oxygen-containing functional groups.

    Reduction: Products may include partially or fully dechlorinated benzothiophene derivatives.

    Substitution: Products may include benzothiophene derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to introduce halogen substituents that can enhance biological activity. For instance, it has been used in the synthesis of inhibitors targeting myeloid cell leukemia 1 (Mcl-1) .

ApplicationDescription
Organic SynthesisServes as an intermediate for complex organic molecules
Pharmaceutical DevelopmentUsed in synthesizing Mcl-1 inhibitors

Biological Applications

Enzyme Inhibition Studies
The compound has shown potential in biological research, particularly in studies involving enzyme inhibition. Its structural characteristics allow it to interact with various biological targets, making it a candidate for investigating protein interactions and enzyme activities. For example, studies have indicated its efficacy as an inhibitor of the toll-like receptor 3/double-stranded RNA complex .

Case Study: Inhibition of Mcl-1
A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against Mcl-1 with a Ki value of 59 μM. This suggests its potential role in cancer therapy by targeting apoptosis pathways .

TargetInhibition Value
Mcl-1Ki = 59 μM

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized for producing specialty chemicals. Its unique properties make it suitable for creating agrochemicals and dyes. The industrial synthesis typically involves optimized processes to enhance yield and purity, ensuring compliance with industry standards .

Agrochemical Development
The compound has been explored for its potential use in developing novel agrochemicals that can improve crop yield and resistance to pests. Its effectiveness is attributed to the chlorinated structure that can interfere with biological processes in target organisms .

Summary of Findings

The applications of this compound span across multiple scientific disciplines. Its role as a building block in organic synthesis and its potential as an enzyme inhibitor underscore its significance in both research and industrial applications.

Mechanism of Action

The mechanism of action of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate interaction. The presence of chlorine atoms and the carboxylic acid group can influence its binding affinity and specificity towards different molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is distinguished from analogs by the number and positions of chlorine substituents. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Similarity Score
3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid Cl (3,4,6), COOH (2) C₉H₄Cl₃O₂S 296.56 Not reported N/A
3-Chlorobenzo[b]thiophene-2-carboxylic acid Cl (3), COOH (2) C₉H₅ClO₂S 212.65 265–267 0.78 (inferred)
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid Cl (7), OH (3), COOH (2) C₉H₅ClO₃S 244.65 Not reported 0.94
6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid Cl (6), OCH₃ (3), COOH (2) C₁₀H₇ClO₃S 258.67 Not reported 0.88

Key Observations:

  • Chlorination Pattern: The trichloro derivative’s additional chlorines (positions 4 and 6) likely increase steric hindrance and electron-withdrawing effects compared to mono- or di-chlorinated analogs. This may enhance stability and resistance to metabolic degradation but reduce solubility in polar solvents.
  • Functional Groups : Hydroxy (OH) or methoxy (OCH₃) substituents in analogs improve hydrogen-bonding capacity, increasing water solubility compared to the trichloro compound .

Physicochemical Properties

  • Melting Point: The mono-chloro analog (3-Chlorobenzo[b]thiophene-2-carboxylic acid) exhibits a high melting point (265–267°C) due to strong intermolecular hydrogen bonding via the carboxylic acid group . The trichloro derivative’s melting point is unreported but is expected to be higher due to increased molecular symmetry and halogen interactions.
  • Lipophilicity : The trichloro compound’s higher Cl content likely increases logP (lipophilicity), favoring membrane permeability but limiting aqueous solubility.

Reactivity and Bioactivity

  • Acidity: The carboxylic acid group (pKa ~2–3) dominates acidity, but electron-withdrawing Cl substituents may slightly lower the pKa compared to non-chlorinated analogs.
  • Biological Activity: Chlorinated benzothiophenes are explored as enzyme inhibitors or antimicrobial agents. The trichloro derivative’s bioactivity may surpass mono-chloro analogs due to enhanced electrophilicity, though toxicity risks (e.g., skin/respiratory irritation, as seen in GHS codes for the mono-chloro compound ) could also increase.

Biological Activity

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid (3,4,6-TCBCA) is a chlorinated aromatic compound with significant biological activity. It features a unique structure characterized by a benzothiophene core and three chlorine atoms at the 3, 4, and 6 positions. This compound has garnered attention in medicinal chemistry due to its potential as an antitumor agent and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula for 3,4,6-TCBCA is C9H4Cl3O2S. The presence of chlorine atoms enhances its electrophilic nature, influencing its reactivity and biological interactions. The carboxylic acid group contributes to its solubility in organic solvents and its potential bioactivity.

Antitumor Activity

3,4,6-TCBCA has been identified as an inhibitor of myeloid cell leukemia 1 (Mcl-1), a protein that plays a crucial role in cell survival pathways. The compound exhibits a binding affinity (Ki value) of approximately 59 μM , indicating moderate potency as an antitumor agent. This inhibition suggests that 3,4,6-TCBCA may induce apoptosis in cancer cells by disrupting survival signaling pathways associated with Mcl-1.

Interaction with Biological Targets

In addition to its effects on Mcl-1, 3,4,6-TCBCA has been studied for its interactions with:

  • Toll-like receptors (TLRs) : These are essential components of the immune system that recognize pathogens and initiate immune responses.
  • D-amino acid oxidase : An enzyme involved in the metabolism of D-amino acids which can influence neurotransmitter levels and neuroprotection.

Comparative Analysis with Similar Compounds

The biological activity of 3,4,6-TCBCA can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3,6-Dichloro-1-benzothiophene-2-carboxylic acidC9H5Cl2O2SFewer chlorine substituents; different biological activity
3-Chloro-1-benzothiophene-2-carboxylic acidC9H6ClO2SOnly one chlorine; less potent as an Mcl-1 inhibitor
4-Chloro-1-benzothiophene-2-carboxylic acidC9H6ClO2SDifferent position of chlorine; varied reactivity

This table illustrates how the specific arrangement of chlorine atoms in 3,4,6-TCBCA enhances its potency as an inhibitor compared to other similar compounds.

Case Studies

Several studies have explored the biological implications of 3,4,6-TCBCA:

  • Antitumor Efficacy : In vitro studies demonstrated that treatment with 3,4,6-TCBCA led to increased apoptosis in various cancer cell lines through Mcl-1 inhibition.
  • Immunomodulatory Effects : Research indicated that the compound may modulate immune responses via TLR pathways, suggesting potential applications in immunotherapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid, and what factors influence reaction efficiency?

  • Methodology : Synthesis typically involves sequential chlorination of a benzothiophene precursor. Friedel-Crafts acylation or direct electrophilic substitution may precede chlorination steps. Key factors include solvent polarity (e.g., dichloromethane or DMF), temperature control (40–80°C), and stoichiometric ratios of chlorinating agents (e.g., Cl2 or SOCl2). Evidence from analogous compounds highlights the importance of regioselectivity in achieving the 3,4,6-trichloro configuration .
  • Validation : Post-synthesis characterization via <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry is critical to confirm structural integrity.

Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) is standard for purity assessment. Stability studies under varying storage conditions (e.g., ambient vs. inert atmosphere) should employ thermogravimetric analysis (TGA) and accelerated degradation tests .
  • Contradictions : Discrepancies in reported melting points may arise from impurities; differential scanning calorimetry (DSC) is recommended for precise thermal profiling .

Advanced Research Questions

Q. How can researchers optimize the chlorination step to minimize by-products like polychlorinated derivatives?

  • Methodology : Design of Experiments (DOE) approaches can identify optimal conditions. For example:

  • Catalyst screening : Lewis acids (e.g., FeCl3) may enhance selectivity .
  • Stepwise chlorination : Sequential addition of Cl2 at controlled intervals reduces over-chlorination.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity .
    • Data Analysis : Use LC-MS to track intermediate formation and quantify by-products.

Q. How should discrepancies in reported physicochemical properties (e.g., solubility, logP) be resolved?

  • Methodology : Cross-validate data using orthogonal techniques:

  • Solubility : Equilibrium solubility assays in buffered solutions (pH 1–7.4) vs. computational predictions (e.g., COSMO-RS).
  • logP : Compare shake-flask method with reversed-phase HPLC retention times .
    • Contextual Factors : Environmental variables (e.g., humidity during crystallization) must be documented to reconcile differences .

Q. What strategies mitigate toxicity risks during handling, given the compound’s halogenated structure?

  • Safety Protocols :

  • PPE : Nitrile gloves, lab coats, and fume hoods are mandatory .
  • Waste disposal : Neutralize residual chlorinated intermediates with sodium bicarbonate before disposal .
    • Emergency Measures : Immediate decontamination with ethanol-water mixtures for spills, followed by ventilation .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry, particularly as a pharmacophore?

  • Methodology : Its benzothiophene core and electron-withdrawing chloro groups make it a candidate for:

  • Enzyme inhibition : Docking studies with target proteins (e.g., kinases) to assess binding affinity.
  • Prodrug synthesis : Esterification of the carboxylic acid group to enhance bioavailability .
    • Case Study : Analogous trichlorobenzothiophenes show activity against bacterial biofilms, suggesting potential antimicrobial applications .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility of synthesis protocols across labs?

  • Documentation : Publish detailed reaction parameters (e.g., stirring rate, reagent lot numbers) often omitted in literature .
  • Open Data : Share raw analytical data (e.g., NMR spectra, chromatograms) via repositories like Zenodo to facilitate peer validation .

Tables for Key Data

Property Value Method Reference
Molecular Weight 295.57 g/molCalculated
Recommended Storage -20°C, inert atmosphereSDS guidelines
HPLC Purity Threshold ≥98%UV detection

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Reactant of Route 2
3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

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